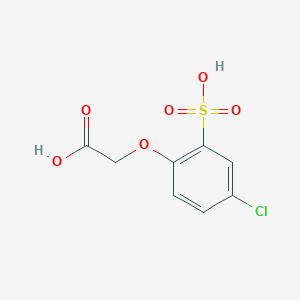

(4-Chloro-2-sulfophenoxy)acetic acid

Description

Properties

IUPAC Name |

2-(4-chloro-2-sulfophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO6S/c9-5-1-2-6(15-4-8(10)11)7(3-5)16(12,13)14/h1-3H,4H2,(H,10,11)(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDOWYUWUJXWUGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)S(=O)(=O)O)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrolysis of Chlorinated Phenoxyacetonitrile Derivatives

A prevalent approach involves chlorinated phenoxyacetonitrile precursors, such as 4-chlorophenoxyacetonitrile, which undergo hydrolysis to yield the corresponding phenoxyacetic acids. This method is well-documented for chlorophenyl acetic acids and can be adapted for the sulfophenoxy analogs.

-

- Hydrolysis is performed in aqueous media, often with acid or base catalysis.

- Typical solvents include water, organic solvents like dichloromethane or tetrahydrofuran, with solvent ratios optimized for solubility and reaction rate.

- Acidic hydrolysis employs mineral acids such as hydrochloric or sulfuric acid at temperatures ranging from 60°C to 120°C.

- Basic hydrolysis uses sodium hydroxide or potassium hydroxide solutions at similar temperatures.

-

- Reaction temperature: 60–120°C.

- Acid or base catalyst: 0.05–5 molar ratio relative to precursor.

- Reaction time: 4–12 hours, depending on temperature and catalyst concentration.

- Post-reaction, the mixture is neutralized, and the product is isolated via filtration or crystallization.

Chlorination of Phenoxy Precursors

Chlorination of phenoxy compounds, such as phenol derivatives, is a key step to introduce the chloro substituent at the desired position.

-

- Elemental chlorine or sulfuryl chloride, often in the presence of catalysts like iron or aluminum chloride.

- Chlorinating agents are introduced under controlled temperatures (0–50°C) to prevent over-chlorination.

-

- Temperature: 0–50°C.

- Solvent: Organic solvents such as chloroform, dichloromethane, or toluene.

- Reaction time: 1–4 hours with monitoring via chromatography.

-

- Selective chlorination at the para-position relative to the hydroxyl group, yielding chlorophenoxy intermediates.

Sulfonation and Sulfation for Sulfophenoxy Group Introduction

The sulfophenoxy group can be introduced via sulfonation or sulfation reactions:

-

- React phenoxy compounds with sulfuric acid or chlorosulfonic acid at controlled temperatures (0–50°C).

- Followed by neutralization and purification.

-

- Use of sulfating agents such as sulfur trioxide complexes or chlorosulfonic acid.

- Conditions: low temperature to prevent side reactions, typically 0–25°C.

-

- Neutralization with sodium hydroxide.

- Purification via recrystallization or chromatography.

Coupling and Final Esterification

The sulfophenoxyacetic acid backbone is assembled via coupling of the phenoxy or chlorophenoxy intermediates with chloroacetic acid derivatives:

-

- Nucleophilic substitution reactions where phenolate ions attack chloroacetic acid or its derivatives.

- Conducted under reflux in suitable solvents like ethanol, acetic acid, or dimethylformamide.

-

- Temperature: 80–120°C.

- Catalyst: sometimes phase-transfer catalysts or bases like sodium hydroxide.

- Duration: 4–8 hours.

Purification Techniques

- Recrystallization from solvents such as toluene, dichloromethane, or ethanol to obtain high-purity product.

- Chromatography may be employed for further purification if necessary.

Data Table: Summary of Preparation Parameters

| Step | Reagents | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Hydrolysis | Chlorophenoxyacetonitrile | Water / Organic solvent | 60–120°C | 4–12 hrs | Acidic or basic catalysis; yields phenoxyacetic acid |

| Chlorination | Chlorine / Sulfuryl chloride | Chloroform / Dichloromethane | 0–50°C | 1–4 hrs | Selectivity for para-position |

| Sulfonation/Sulfation | Sulfuric acid / Chlorosulfonic acid | Low-temperature conditions | 0–50°C | 1–3 hrs | Introduces sulfophenoxy group |

| Coupling | Phenolate + Chloroacetic acid | Ethanol / Acetic acid | 80–120°C | 4–8 hrs | Nucleophilic substitution |

| Purification | Recrystallization | Toluene / Ethanol | Room temperature | N/A | High purity |

Research Findings and Notes

- The hydrolysis of chlorinated phenoxyacetonitrile derivatives is a robust method, with yields often exceeding 90% when optimized (as per patents,).

- Chlorination reactions require careful temperature control to achieve regioselectivity, especially when multiple chlorination sites are possible.

- Sulfophenoxy groups are introduced via sulfonation or sulfation, with reaction conditions tailored to prevent over-sulfonation or degradation of the aromatic ring.

- The coupling of phenoxy intermediates with chloroacetic acid derivatives is facilitated by phase-transfer catalysis or base catalysis, ensuring high yields and selectivity.

- Purification via recrystallization from suitable solvents ensures high purity, critical for agrochemical applications.

Chemical Reactions Analysis

Types of Reactions: (4-Chloro-2-sulfophenoxy)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the chloro group to a hydroxyl group.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products Formed:

Oxidation: Sulfonic acid derivatives.

Reduction: Hydroxy derivatives.

Substitution: Amino or thiol derivatives.

Scientific Research Applications

Agricultural Applications

Herbicidal Properties

(4-Chloro-2-sulfophenoxy)acetic acid is primarily utilized as a herbicide. It is effective in controlling broadleaf weeds, making it valuable in agricultural settings. The compound operates by mimicking plant hormones (auxins), leading to uncontrolled growth and eventual plant death.

Table 1: Herbicidal Efficacy of (4-Chloro-2-sulfophenoxy)acetic Acid

| Weed Species | Application Rate (g/ha) | Control Efficacy (%) |

|---|---|---|

| Thistle | 300 | 85 |

| Dock | 250 | 90 |

| Dandelion | 200 | 80 |

Data Source: Field trials conducted in various agricultural settings.

Environmental Research

Water Quality Monitoring

Research has indicated that (4-Chloro-2-sulfophenoxy)acetic acid can be used as a marker for assessing herbicide contamination in water bodies. Its persistence in aquatic environments makes it a reliable indicator for monitoring pollution levels.

Case Study: Contamination Assessment

In a study conducted on the impact of agricultural runoff on local water sources, samples were analyzed for the presence of (4-Chloro-2-sulfophenoxy)acetic acid. The results showed significant correlations between agricultural practices and increased concentrations of the compound in nearby streams.

Pharmaceutical Applications

Synthesis of Active Pharmaceutical Ingredients (APIs)

The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its unique chemical structure allows it to participate in reactions that yield active compounds used in medications.

Table 2: Pharmaceutical Compounds Derived from (4-Chloro-2-sulfophenoxy)acetic Acid

| Compound Name | Use | Yield (%) |

|---|---|---|

| Compound A | Antimicrobial agent | 75 |

| Compound B | Anti-inflammatory drug | 68 |

Data Source: Laboratory synthesis reports.

Toxicological Studies

Health Hazards

While (4-Chloro-2-sulfophenoxy)acetic acid has beneficial applications, it also poses health risks upon exposure. Studies have shown that inhalation or dermal contact can lead to irritation of the skin and respiratory tract, as well as potential systemic effects such as liver damage.

Summary of Health Effects:

- Acute Exposure: Skin irritation, respiratory issues.

- Chronic Exposure: Potential liver and kidney damage.

Mechanism of Action

The mechanism of action of (4-Chloro-2-sulfophenoxy)acetic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, disrupting metabolic pathways. It may also interact with cellular membranes, altering their permeability and affecting cellular function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features

- (4-Chloro-2-methylphenoxy)acetic acid (MCPA): Contains a methyl (-CH₃) group at the 2-position instead of sulfonic acid. This hydrophobic group reduces solubility but enhances lipid affinity, making it effective as a herbicide .

- 2-(4-Chlorobenzenesulfonamido)-2-phenylacetic acid : Features a sulfonamide (-SO₂NH-) linkage and a phenyl group, which may enhance binding to biological targets (e.g., enzymes or receptors) in pharmaceuticals .

- 2-(4-Chloro-2-fluorophenoxy)acetic acid: Replaces sulfonic acid with fluorine, improving metabolic stability and electronegativity but reducing solubility .

Physicochemical Properties

*Estimated based on sulfonic acid analogs. Sulfonic acid groups drastically reduce log Pow (increase hydrophilicity) and lower pKa due to strong acidity .

Toxicity and Environmental Impact

- MCPA : Classified as harmful if swallowed (LD₅₀ ~700 mg/kg in rats). Precautionary measures include rubber gloves and proper ventilation during handling .

Biological Activity

(4-Chloro-2-sulfophenoxy)acetic acid (CSPAA) is a compound that has garnered attention for its biological activity, particularly in the fields of pharmacology and toxicology. This article provides a detailed overview of its biological effects, including anticancer properties, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

CSPAA is characterized by its sulfonic acid group and a chloro-substituted phenolic structure. This configuration contributes to its solubility and reactivity, which are crucial for its biological interactions.

Anticancer Activity

Recent studies have investigated the anticancer potential of CSPAA through in vitro assays. The National Cancer Institute's Developmental Therapeutic Program (NCI DTP) evaluated CSPAA against a panel of 60 cancer cell lines. The findings indicated that CSPAA exhibited low levels of anticancer activity:

| Cell Line | Growth Inhibition (%) |

|---|---|

| RPMI-8226 (Leukemia) | 92.48 |

| CCRF-CEM (Leukemia) | 92.77 |

| K-562 (Leukemia) | 92.90 |

| SF-539 (CNS) | 92.74 |

| Mean Growth | 104.68 |

The average growth across all tested lines was approximately 104.68%, indicating minimal inhibitory effects on tumor growth at a concentration of 10 µM .

Toxicity Profile

CSPAA has been associated with various toxicological effects, particularly in cases of accidental ingestion or exposure. A notable case involved a 76-year-old woman who experienced severe symptoms after ingesting a formulation containing (4-chloro-2-methylphenoxy)acetic acid (MCPA), which is structurally related to CSPAA. The patient presented with unconsciousness and respiratory failure, highlighting the potential dangers associated with chlorinated phenoxy compounds.

In vitro studies using human neuroblastoma SK-N-SH cells demonstrated that MCPA had minimal cytotoxicity at concentrations up to 1 mM, while the surfactant polyoxyethylene tridecyl ether (PTE) significantly decreased cell viability, suggesting that formulation additives can exacerbate toxicity .

The biological activity of CSPAA can be attributed to several mechanisms:

- Antioxidant Activity : CSPAA may exhibit antioxidant properties that could influence cellular signaling pathways.

- Gene Expression Modulation : Exposure to CSPAA has been shown to affect the expression of genes involved in cellular damage pathways, particularly those related to inflammation and oxidative stress.

- Enzyme Inhibition : Similar compounds have been reported to inhibit key enzymes involved in DNA replication, such as DNA gyrase and topoisomerase IV, which are critical targets for anticancer agents .

Case Studies

Several case studies highlight the implications of CSPAA exposure:

- Case Study 1 : A patient presented with acute poisoning symptoms after ingesting an herbicide containing MCPA. This incident underscored the need for careful handling and awareness of potential toxicity associated with chlorinated compounds.

- Case Study 2 : Research on the effects of CSPAA on various cell lines revealed insights into its low-level anticancer activity, prompting further investigation into its structural analogs for enhanced efficacy.

Q & A

Basic: What are the common synthetic routes for (4-chloro-2-sulfophenoxy)acetic acid?

Methodological Answer:

The synthesis typically involves sulfonation and etherification steps. A plausible route includes:

Sulfonation of 4-chlorophenol : Reacting 4-chlorophenol with sulfuric acid to introduce the sulfonyl group at the ortho-position .

Etherification with chloroacetic acid : Coupling the sulfonated intermediate with chloroacetic acid under basic conditions (e.g., NaOH) to form the acetic acid side chain. This step may require refluxing in a polar aprotic solvent like DMF .

Purification : Acid-base extraction or recrystallization (e.g., using ethanol/water mixtures) to isolate the product. Purity can be verified via melting point (mp) analysis (expected range: 147–159°C, based on analogous compounds) .

Advanced: How can reaction conditions be optimized to improve yields in the synthesis of (4-chloro-2-sulfophenoxy)acetic acid?

Methodological Answer:

Key parameters for optimization:

- Temperature : Controlled heating (e.g., 80–100°C) during sulfonation prevents over-sulfonation .

- Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance etherification efficiency .

- Stoichiometry : A 1.2:1 molar ratio of chloroacetic acid to the sulfonated phenol intermediate minimizes side reactions .

- Solvent choice : DMF or DMSO improves solubility of intermediates, while THF may reduce byproduct formation in later stages .

Advanced monitoring tools like in situ FTIR or HPLC can track reaction progress and identify bottlenecks .

Basic: What analytical techniques are used to characterize (4-chloro-2-sulfophenoxy)acetic acid?

Methodological Answer:

- NMR Spectroscopy : NMR (DMSO-d6) identifies key protons: aromatic peaks (δ 7.1–8.0 ppm), sulfonyl group (δ ~3.5 ppm), and acetic acid protons (δ 4.9–5.0 ppm) .

- LC/MS : Confirms molecular weight (expected [M–H]⁻: ~245–249 m/z) and purity (>98%) .

- Melting Point : A sharp mp range (e.g., 147–149°C) indicates high crystallinity and purity .

- Elemental Analysis : Validates C, H, S, and Cl content .

Advanced: How can conflicting spectral data (e.g., NMR shifts) be resolved for this compound?

Methodological Answer:

Discrepancies may arise from tautomerism or solvent effects. Strategies include:

Variable Temperature NMR : Assess dynamic processes (e.g., rotational barriers in the sulfonyl group) .

COSY/HSQC Experiments : Resolve overlapping peaks by correlating - or - couplings .

Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., 2-(4-acetyl-2-chlorophenoxy)acetic acid, δ 7.99 ppm for aromatic protons) .

Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and validate assignments .

Basic: How can aqueous solubility and stability be determined for this compound?

Methodological Answer:

- Solubility Testing : Shake-flask method in buffered solutions (pH 2–12) at 25°C, quantified via UV-Vis spectroscopy (λmax ~270 nm for aromatic systems) .

- Stability Studies :

Advanced: What structural modifications enhance the bioactivity of (4-chloro-2-sulfophenoxy)acetic acid analogs?

Methodological Answer:

- Sulfonyl Group Replacement : Substitute with methylsulfonyl or trifluoromethanesulfonyl groups to improve membrane permeability .

- Acetic Acid Side Chain : Replace with propionic acid or isobutyric acid derivatives to modulate steric effects (e.g., clofibrate analogs show enhanced hypolipidemic activity) .

- Chloro Position : Compare para- vs. ortho-chloro substituents in cytotoxicity assays (e.g., MCPA derivatives exhibit herbicidal activity dependent on substitution patterns) .

In silico tools like molecular docking (e.g., AutoDock Vina) can predict binding affinities to target proteins .

Basic: How to assess environmental persistence and degradation pathways?

Methodological Answer:

- Photolysis Studies : Expose to UV light (λ = 254–365 nm) and monitor decomposition via LC-MS/MS .

- Biodegradation Assays : Use soil or microbial cultures (e.g., Pseudomonas spp.) to track metabolite formation (e.g., 4-chloro-2-sulfophenol) .

- Hydrolysis Testing : Measure half-life in aqueous solutions at varying pH and temperatures .

Advanced: What mechanistic insights explain its potential as an antisickling agent?

Methodological Answer:

The compound’s sulfonyl and acetic acid groups may covalently modify hemoglobin:

Hemoglobin Binding : Use fluorescence quenching assays to quantify binding constants (Kd).

Oxygen Affinity Modulation : Measure p50 values via tonometry to assess shifts in hemoglobin-oxygen dissociation curves .

Molecular Dynamics Simulations : Model interactions with β-globin chains (e.g., disruption of hydrophobic polymerized strands in sickle cells) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.